2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl is a chemical compound with the molecular formula and a molecular weight of approximately 346.81 g/mol. This compound is classified under the category of quinoxalines, which are bicyclic compounds containing a fused benzene and pyrazine ring. The specific structure of this compound includes a chloro substituent at the 6-position and diphenyl groups at the amine positions. It is identified by the CAS number 68413-85-4 and has various applications in scientific research, particularly in analytical chemistry and pharmacokinetics .
The synthesis of 2,3-quinoxalinediamine, 6-chloro-N,N'-diphenyl can be achieved through several methods, primarily involving multi-step organic reactions. One common approach is via the condensation of appropriate aniline derivatives with quinoxaline precursors.
The molecular structure of 2,3-quinoxalinediamine, 6-chloro-N,N'-diphenyl can be described as follows:
2,3-quinoxalinediamine, 6-chloro-N,N'-diphenyl participates in various chemical reactions due to its functional groups:
The mechanism of action for 2,3-quinoxalinediamine, 6-chloro-N,N'-diphenyl primarily involves its interactions at the molecular level:
The applications of 2,3-quinoxalinediamine, 6-chloro-N,N'-diphenyl are diverse:
This compound exemplifies the intersection of organic chemistry and practical application in scientific research, highlighting its significance in both academic and industrial settings .
Quinoxaline derivatives, characterized by a benzene ring fused to a pyrazine ring, have evolved significantly in medicinal chemistry since their initial discovery. Early studies focused on their intrinsic electronic properties, which facilitated interactions with biological targets. The unsubstituted quinoxaline scaffold served as a foundation for developing antimicrobial and anticancer agents, with researchers systematically modifying positions 2,3,6, and 7 to enhance bioactivity. By the late 20th century, these heterocyclic compounds gained prominence as kinase inhibitors and antimicrobial agents, establishing quinoxaline as a privileged structure in rational drug design. The structural plasticity of this core allows for targeted modifications, enabling scientists to optimize pharmacokinetic and pharmacodynamic properties across therapeutic areas [1].
The 2,3-diaminoquinoxaline scaffold represents a strategically functionalized subclass where the diamino groups serve as hydrogen bond donors/acceptors, facilitating critical interactions with enzymatic targets. This moiety demonstrates exceptional versatility, acting as:
The introduction of a chlorine atom at position 6 and phenyl groups at the N2,N3-diamino positions creates a strategic trifecta of modifications:
Table 1: Structural Properties of 6-Chloro-N,N′-diphenyl-2,3-quinoxalinediamine
Property | Value | Significance |
---|---|---|
Empirical Formula | C₂₀H₁₅ClN₄ | Molecular weight: 346.81 g/mol |
Chlorine Position | C6 | Electron withdrawal enhances electrophilicity |
N-Substitution Pattern | N2,N′-diphenyl | Creates hydrophobic pockets for target interaction |
Calculated clogP | ~4.2 | Indicates moderate lipophilicity |
Hydrogen Bond Acceptors | 4 (2N, 2N in diamino) | Facilitates binding to proteases/receptors |
Hydrogen Bond Donors | 2 (NH groups) | Critical for target recognition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7